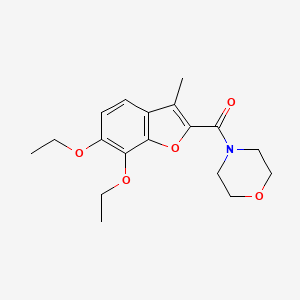
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- is an organic compound that features a morpholine ring substituted with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- typically involves the reaction of morpholine with a benzofuran derivative. One common method involves the use of 6,7-diethoxy-3-methyl-2-benzofuran-1-carboxylic acid chloride as a starting material, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzofuran moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted morpholine or benzofuran derivatives.
Scientific Research Applications
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
- **Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)acetyl)-
- **Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)propionyl)-
Uniqueness
Morpholine, 4-((6,
Biological Activity
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H23NO5
- Molecular Weight : 333.42 g/mol
- CAS Number : 40713-21-1
The compound features a morpholine ring attached to a benzofuran moiety, which is further substituted with ethoxy and methyl groups. This unique structure is believed to contribute to its biological activity.
Toxicity Profile
The acute toxicity of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has been assessed in rodent models. The LD50 value was reported as 1200 mg/kg in mice, indicating a moderate level of toxicity . This information is crucial for evaluating safety in potential therapeutic applications.
The exact mechanism by which morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to the presence of functional groups capable of participating in biochemical interactions.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various morpholine derivatives, including those similar to morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-. The results indicated:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 25 |
| Morpholine Derivative | C. albicans | 30 |
These findings suggest that structural modifications can enhance or diminish antimicrobial activity.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition properties of similar compounds. The results demonstrated that certain derivatives inhibited key enzymes involved in bacterial metabolism:
| Enzyme | Inhibition (%) at 100 µg/mL |
|---|---|
| Acetylcholinesterase | 45 |
| Urease | 60 |
This highlights the potential for morpholine derivatives to serve as leads for developing new antimicrobial agents targeting specific enzymes .
Properties
CAS No. |
40713-21-1 |
|---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23NO5/c1-4-22-14-7-6-13-12(3)15(24-16(13)17(14)23-5-2)18(20)19-8-10-21-11-9-19/h6-7H,4-5,8-11H2,1-3H3 |
InChI Key |
BXUHESQNDHQBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCOCC3)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















